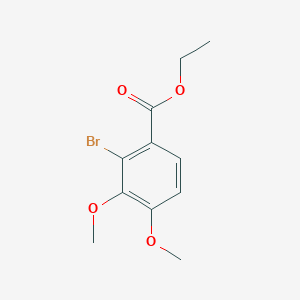
Ethyl 2-bromo-3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-3,4-dimethoxybenzoate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3,4-dimethoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of 3,4-dimethoxybenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The esterification step involves reacting the brominated benzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3,4-dimethoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of ethyl 2-amino-3,4-dimethoxybenzoate or ethyl 2-thio-3,4-dimethoxybenzoate.
Oxidation: Formation of 2-bromo-3,4-dimethoxybenzaldehyde or 2-bromo-3,4-dimethoxybenzoic acid.
Reduction: Formation of ethyl 2-bromo-3,4-dimethoxybenzyl alcohol.
Scientific Research Applications
Ethyl 2-bromo-3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy groups play crucial roles in determining the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Ethyl 2-bromo-3,4-dimethoxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4-dimethoxybenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 2,4-dimethoxybenzoate: Has a different substitution pattern on the benzene ring, leading to variations in chemical reactivity and biological activity.
2-Bromo-3,4-dimethoxybenzoic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity in different chemical reactions.
This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
ethyl 2-bromo-3,4-dimethoxybenzoate |
InChI |
InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3 |
InChI Key |
YHFNHGMEACFVDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















